molecular formula C7H14O6 B156162 (2R,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol CAS No. 1824-88-0

(2R,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol

Cat. No.: B156162
CAS No.: 1824-88-0
M. Wt: 194.18 g/mol
InChI Key: ZSQBOIUCEISYSW-GKHCUFPYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl alpha-D-glucofuranoside is a glycoside.

Properties

CAS No.

1824-88-0

Molecular Formula

C7H14O6

Molecular Weight

194.18 g/mol

IUPAC Name

(2R,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol

InChI

InChI=1S/C7H14O6/c1-12-7-5(11)4(10)6(13-7)3(9)2-8/h3-11H,2H2,1H3/t3-,4-,5-,6-,7+/m1/s1

InChI Key

ZSQBOIUCEISYSW-GKHCUFPYSA-N

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@H](O1)[C@@H](CO)O)O)O

SMILES

COC1C(C(C(O1)C(CO)O)O)O

Canonical SMILES

COC1C(C(C(O1)C(CO)O)O)O

Synonyms

1-O-methylglucose
alpha-methyl-D-glucopyranoside
alpha-methyl-D-glucoside
alpha-methylglucose
alpha-methylglucoside
alphaMG
beta-methyl-D-glucoside
beta-methylglucoside
D-glucoside, methyl
methyl alpha-D-glucopyranoside
methyl alpha-D-glucoside
methyl beta-D-glucopyranoside
methyl D-glucopyranoside
methyl D-glucoside
methyl glucose
methyl-alpha-D-glucoside
methyl-alpha-glucopyranoside
methyl-D-glucoside
methylglucoside
methylglucoside, (alpha-D)-isomer
methylglucoside, (beta-D)-isomer
methylglucoside, 13C-labeled
methylglucoside, 13C-labeled, (beta-D)-isomer
methylglucoside, 2H-labeled, (beta-D)-isomer
methylglucoside, 5-(17)O-labeled
methylglucoside, 6-(13)C-labeled
methylglucoside, 6-(17)O-labeled, (alpha-L)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol
Reactant of Route 2
(2R,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol
Reactant of Route 3
(2R,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol
Reactant of Route 4
(2R,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol
Reactant of Route 5
(2R,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol
Reactant of Route 6
(2R,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.